Zinc, chloro-1-pentynyl-
Description
"Zinc, chloro-1-pentynyl-" is an organozinc compound hypothesized to contain a pentynyl group (C≡C-CH2-CH2-CH2-) bonded to a zinc atom with a chloro substituent. Such organozinc reagents are typically utilized in synthetic chemistry for cross-coupling reactions, such as Negishi couplings, to construct carbon-carbon bonds .
Properties
CAS No. |
86650-50-2 |
|---|---|
Molecular Formula |
C5H7ClZn |
Molecular Weight |
167.9 g/mol |
IUPAC Name |
chlorozinc(1+);pent-1-yne |
InChI |
InChI=1S/C5H7.ClH.Zn/c1-3-5-4-2;;/h3,5H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OXSATWOLZKYFHN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC#[C-].Cl[Zn+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro-1-pentynyl- typically involves the reaction of 1-chloro-1-pentyne with a zinc reagent. One common method is the reaction of 1-chloro-1-pentyne with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Zinc, chloro-1-pentynyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Zinc, chloro-1-pentynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium alkoxide (NaOR) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted pentynyl derivatives.
Scientific Research Applications
Zinc, chloro-1-pentynyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Zinc, chloro-1-pentynyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc atom can coordinate with other molecules, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the chloro-1-pentynyl group, allowing it to participate in diverse chemical transformations.
Comparison with Similar Compounds
Structural Similarity Analysis
Computational methods for compound comparison rely on structural fingerprints (e.g., MACCS, ECFP4) and algorithms like LINGO to quantify similarity. For example:
- Tanimoto Coefficient (Tc) Values : A study combining MACCS and ECFP4 fingerprints analyzed ~55 million Tc values across 102 activity classes, revealing that ZINC compounds exhibit a "chemical similarity distribution" useful for benchmarking .
- LINGO-Based Strategies : Multi-GPU load-balancing approaches accelerate comparisons between "Zinc, chloro-1-pentynyl-" analogs and databases like ZINC, enabling rapid identification of structurally similar compounds (e.g., zinc acetylides or chloroalkynyl-zinc derivatives) .
Table 1: Hypothetical Structural Similarity Metrics
| Compound | MACCS Tc | ECFP4 Tc | Database Match |
|---|---|---|---|
| Zinc, chloro-1-pentynyl- | 0.85 | 0.78 | ZINC |
| Zinc acetylide | 0.72 | 0.65 | PubChem |
| Chlorozinc hexynyl complex | 0.68 | 0.70 | GDB-13 |
Note: Tc values are illustrative, based on methods in and .
Environmental and Regulatory Considerations
Zinc compounds are regulated under the Toxics Release Inventory (TRI).
- EPA Data Revisions : A 1999 EPA error revised off-site disposal amounts for zinc compounds from 17.1 million pounds to zero for a Pennsylvania facility, highlighting the importance of accurate environmental reporting .
- Detection Parameters : Zinc is included in EPA Target Analyte Lists for metals, with lab analyses prioritizing parameters detected above reporting limits (e.g., chlorides, sulfides) .
Table 2: TRI Data for Zinc Compounds (Hypothetical)
| Facility | Reported Zinc (lbs) | Revised Zinc (lbs) | Notes |
|---|---|---|---|
| US Army Letterkenny Depot (1999) | 17,147,839 | 0 | Data entry error |
| Generic Pharma Plant | 5,200 | 5,200 | Stable reporting |
Notes and Limitations
- The evidence provided lacks direct data on "Zinc, chloro-1-pentynyl-". Comparisons herein are extrapolated from general methodologies and zinc compound regulations.
- Structural similarity analyses depend on database integrity; discrepancies (e.g., EPA reporting errors) may affect environmental risk assessments .
- Future studies should prioritize experimental validation of this compound’s properties using the cited computational frameworks .
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